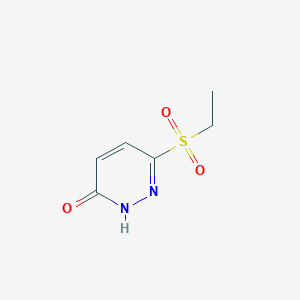
5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features two aromatic rings, one with a methoxy group and the other with a methyl group, attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-Methoxybenzoic acid, 4-Methylbenzoic acid.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated derivatives such as 4-bromo-5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In materials science, it can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and methyl groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
5-Phenyl-1,2-oxazole: Lacks the methoxy and methyl substituents, making it less versatile in terms of chemical reactivity.
5-(4-Hydroxyphenyl)-3-(4-methylphenyl)-1,2-oxazole: The hydroxy group can participate in hydrogen bonding, potentially altering its biological activity.
5-(4-Methoxyphenyl)-3-phenyl-1,2-oxazole: Similar structure but without the methyl group, which can affect its physical and chemical properties.
Uniqueness: The presence of both methoxy and methyl groups in 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole provides unique electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
37613-33-5 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-11H,1-2H3 |
Clave InChI |
WEMVDNBMNTYXKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)


![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)





![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

